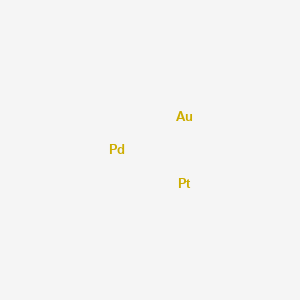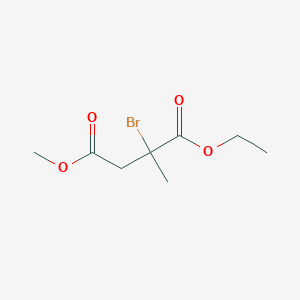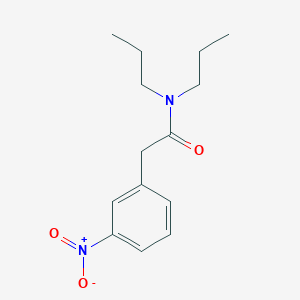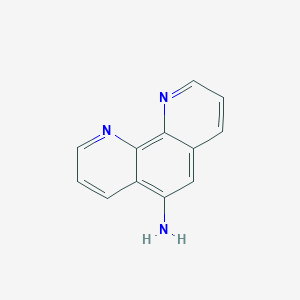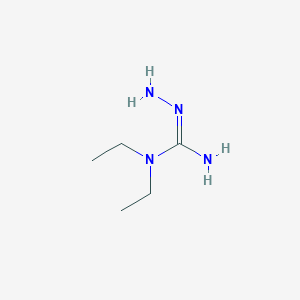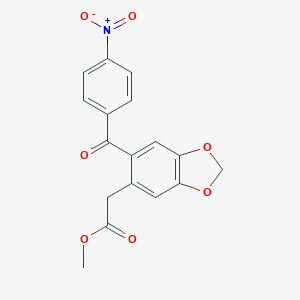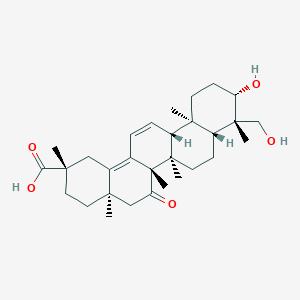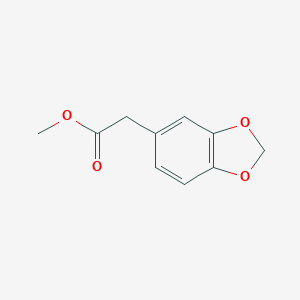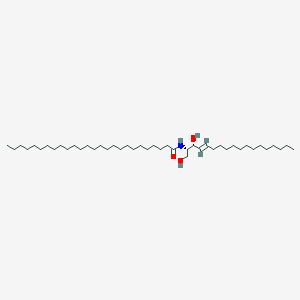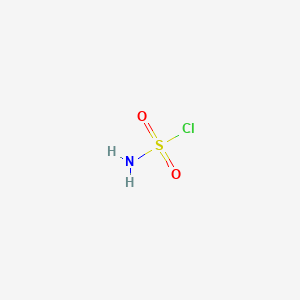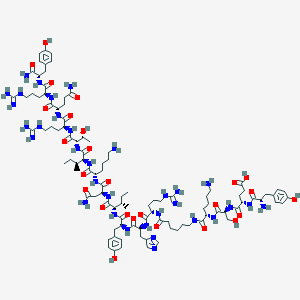
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy is a neuropeptide Y (NPY) analog that has been synthesized for scientific research purposes. This peptide has gained significant attention due to its potential in treating various neurological disorders, including anxiety, depression, and obesity.
作用機序
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy acts on the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor, which is involved in regulating food intake, energy expenditure, and anxiety. It has been shown to reduce anxiety-like behavior in animal models by modulating the activity of the amygdala, a brain region involved in emotional processing. It also reduces food intake by acting on the hypothalamus, a brain region involved in regulating appetite.
生化学的および生理学的効果
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been shown to have several biochemical and physiological effects. It increases the activity of brown adipose tissue, which is involved in energy expenditure. It also reduces the activity of white adipose tissue, which is involved in storing energy. It reduces the levels of stress hormones, such as corticosterone, in animal models. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein involved in promoting the growth and survival of neurons.
実験室実験の利点と制限
The advantages of using (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy in lab experiments include its high potency and selectivity for the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor. It also has a long half-life, which allows for sustained effects. However, the limitations include its high cost and limited availability. It also requires specialized equipment and expertise for synthesis and handling.
将来の方向性
For research include investigating its potential in treating other neurological disorders and optimizing its synthesis and delivery for clinical use.
合成法
The synthesis of (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized in a stepwise manner by coupling protected amino acids to a resin-bound peptide chain. The peptide is then deprotected and cleaved from the resin, resulting in the final product.
科学的研究の応用
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been extensively studied for its potential in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It also has potential in treating obesity by reducing food intake and increasing energy expenditure.
特性
CAS番号 |
133970-32-8 |
|---|---|
製品名 |
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy |
分子式 |
C102H163N33O26 |
分子量 |
2267.6 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H163N33O26/c1-6-54(3)81(97(159)131-75(50-78(107)142)94(156)125-67(19-11-13-41-104)92(154)133-82(55(4)7-2)98(160)135-83(56(5)137)99(161)127-69(22-17-45-119-102(113)114)88(150)126-70(36-38-77(106)141)90(152)124-68(21-16-44-118-101(111)112)89(151)128-72(84(108)146)47-58-26-32-62(139)33-27-58)134-95(157)73(48-59-28-34-63(140)35-29-59)129-93(155)74(49-60-51-115-53-120-60)130-87(149)66(20-15-43-117-100(109)110)121-79(143)23-9-8-14-42-116-86(148)65(18-10-12-40-103)123-96(158)76(52-136)132-91(153)71(37-39-80(144)145)122-85(147)64(105)46-57-24-30-61(138)31-25-57/h24-35,51,53-56,60,64-76,81-83,136-140H,6-23,36-50,52,103-105H2,1-5H3,(H2,106,141)(H2,107,142)(H2,108,146)(H,116,148)(H,121,143)(H,122,147)(H,123,158)(H,124,152)(H,125,156)(H,126,150)(H,127,161)(H,128,151)(H,129,155)(H,130,149)(H,131,159)(H,132,153)(H,133,154)(H,134,157)(H,135,160)(H,144,145)(H4,109,110,117)(H4,111,112,118)(H4,113,114,119)/t54-,55-,56+,60?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-/m0/s1 |
InChIキー |
QYCUUTYNWJZMLV-CDJQWVORSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
同義語 |
(6-aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y (Ahx(5-24),gamma-Glu(2)-epsilon-Lys(30))NPY neuropeptide Y, Ahx(5-24), gamma-Glu(2)-epsilon-Lys(30)- NPY, Ahx(5-24) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




